

# Application Note: Flow Cytometry Analysis of Immune Cells Following AAT-008 Treatment

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## Compound of Interest

Compound Name: AAT-008

Cat. No.: B15572817

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## Introduction

**AAT-008** is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. The PGE2-EP4 signaling pathway is a critical regulator of immune responses, often promoting an immunosuppressive tumor microenvironment.[1] By blocking this pathway, **AAT-008** has been shown to enhance anti-tumor immunity, in part by modulating the balance of effector T cells (Teff) and regulatory T cells (Treg). This application note provides a detailed protocol for the analysis of immune cell populations, with a focus on T cell subsets, in murine tumor models following treatment with **AAT-008** using multicolor flow cytometry.

## Principle of the Method

This protocol describes the preparation of a single-cell suspension from tumor tissue, followed by staining for cell surface and intracellular markers to identify and quantify key immune cell subsets by flow cytometry. Specifically, it details a panel and workflow to distinguish effector T cells and regulatory T cells, which are known to be affected by **AAT-008** treatment.

## Data Presentation

Treatment with **AAT-008** in combination with radiotherapy (RT) has been shown to alter the composition of tumor-infiltrating lymphocytes in a murine colon cancer model. The following tables summarize the key findings from a representative study.

Table 1: Effect of **AAT-008** on Effector T Cell (Teff) Population in Tumors[2]

Treatment Group	Mean Teff Proportion (%)
0 mg + RT	31
10 mg AAT-008 + RT	43

Teff cells are defined as CD45+CD8+CD69+.

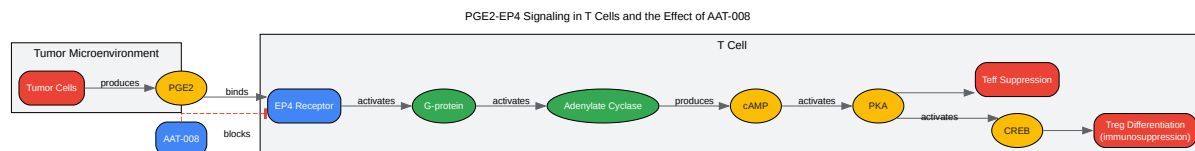
Table 2: Effect of **AAT-008** on Regulatory T Cell (Treg) Population and Teff/Treg Ratio in Tumors[2]

Treatment Group	Mean Treg Proportion (%)	Mean Teff/Treg Ratio
0 mg + RT	4.0	10
30 mg AAT-008 + RT	1.5	22

Treg cells are identified by the expression of the transcription factor FoxP3.

## Signaling Pathway

**AAT-008** is a selective antagonist of the EP4 receptor, a G-protein coupled receptor for PGE2. In the tumor microenvironment, PGE2, produced by tumor cells and suppressive immune cells, binds to EP4 on T cells. This binding initiates a signaling cascade that typically leads to the differentiation and enhanced function of regulatory T cells (Tregs) and the suppression of effector T cell (Teff) activity. By blocking the binding of PGE2 to EP4, **AAT-008** inhibits this immunosuppressive signaling, thereby promoting a more robust anti-tumor immune response characterized by an increased Teff to Treg ratio.

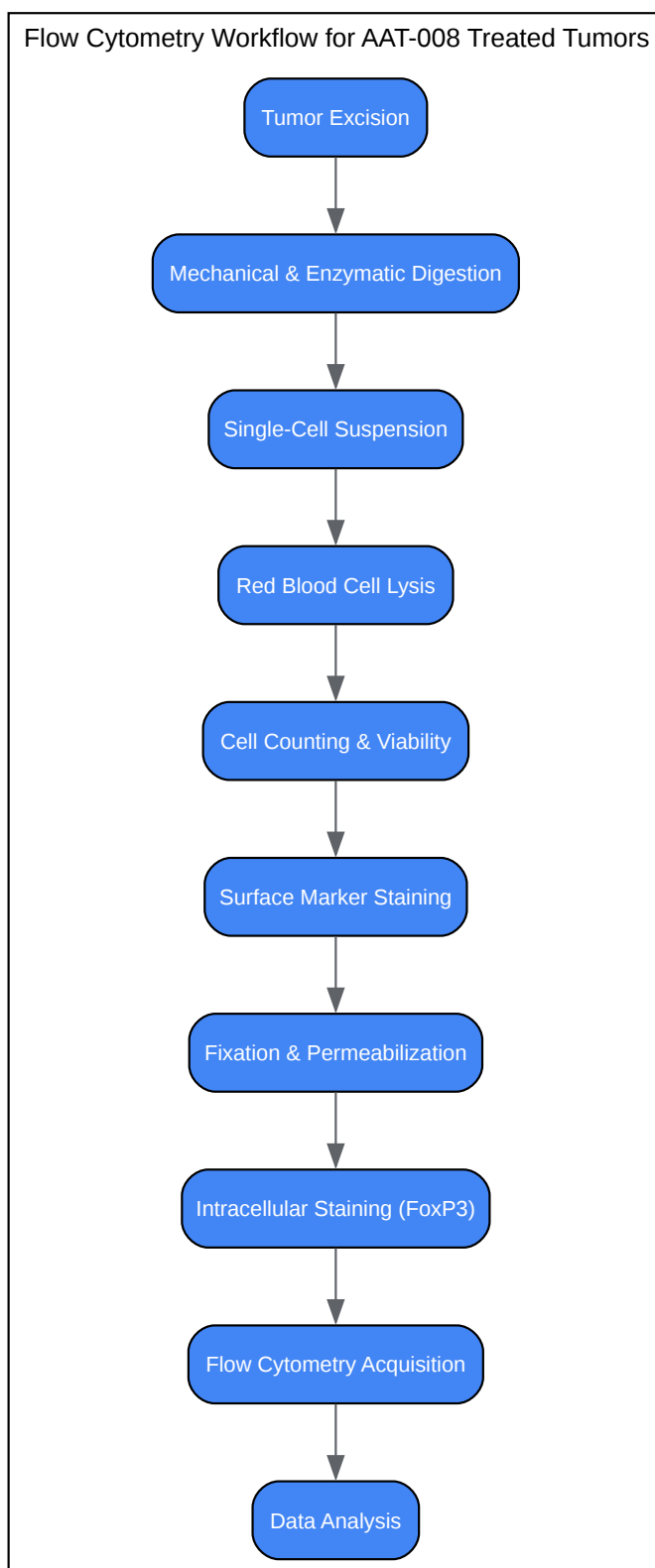


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Caption: **AAT-008** blocks PGE2-EP4 signaling in T cells.

## Experimental Protocols

## Experimental Workflow



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Caption: Experimental workflow for flow cytometry analysis.

## Reagents and Materials

- **AAT-008:** As per experimental requirements.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Flow Cytometry Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium Azide.
- Red Blood Cell (RBC) Lysis Buffer: 1X solution.
- Fixation/Permeabilization Buffer: Commercially available kit for transcription factor staining (e.g., FoxP3 staining buffer set).
- Fluorescently conjugated antibodies: See Table 3 for a recommended panel.
- Viability Dye: (e.g., Zombie NIR™ or similar).
- FACS tubes: 5 mL polystyrene round-bottom tubes.
- Flow Cytometer: Equipped with appropriate lasers and filters.

## Recommended Murine T Cell Flow Cytometry Panel

Table 3: Murine T Cell Panel

Target	Fluorochrome	Purpose
CD45	FITC	Leukocyte marker
CD3	PE	T cell marker
CD4	PerCP-Cy5.5	Helper T cell marker
CD8a	APC	Cytotoxic T cell marker
CD69	PE-Cy7	Early activation marker (for Teff)
FoxP3	Alexa Fluor 647	Treg marker (intracellular)
Viability Dye	e.g., Zombie NIR™	Live/dead cell discrimination

## Protocol for Preparation of Single-Cell Suspension from Murine Tumors

- Excise tumors from mice and place them in a petri dish with cold PBS.
- Mince the tumors into small pieces (1-2 mm<sup>3</sup>) using a sterile scalpel.
- Transfer the minced tissue to a 15 mL conical tube containing an enzymatic digestion cocktail (e.g., collagenase D and DNase I in RPMI-1640).
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Stop the digestion by adding media containing FBS.
- Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove clumps.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 2 mL of 1X RBC Lysis Buffer and incubate for 5 minutes at room temperature.

- Add 10 mL of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in Flow Cytometry Staining Buffer.
- Perform a cell count and determine viability using a hemocytometer and trypan blue or an automated cell counter.

## Protocol for Simultaneous Surface and Intracellular Staining

- Adjust the cell concentration to  $1 \times 10^7$  cells/mL in Flow Cytometry Staining Buffer.
- Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into FACS tubes.
- Viability Staining: Resuspend the cell pellet in 100  $\mu$ L of PBS. Add the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
- Surface Marker Staining: Resuspend the cell pellet in 100  $\mu$ L of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorescently conjugated surface antibodies (CD45, CD3, CD4, CD8a, CD69).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
- Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer. Incubate for 30-60 minutes at 4°C in the dark.
- Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- Wash the cells with 1 mL of Permeabilization Buffer. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

- Intracellular Staining: Resuspend the cell pellet in 100  $\mu$ L of Permeabilization Buffer containing the anti-FoxP3 antibody.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with 1 mL of Permeabilization Buffer.
- Resuspend the final cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
- Acquire the samples on a flow cytometer within 24 hours.

## Data Analysis

- Create a gating strategy to identify the populations of interest.
- First, gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
- From the single-cell population, gate on live cells using the viability dye.
- From the live cells, gate on leukocytes using a CD45 versus side scatter (SSC) plot.
- From the CD45+ population, identify T cells by gating on CD3+ cells.
- Within the CD3+ gate, distinguish helper T cells (CD4+) and cytotoxic T cells (CD8a+).
- To identify Teff cells, create a plot of CD69 versus CD8a from the CD3+ gate.
- To identify Treg cells, create a plot of FoxP3 versus CD4 from the CD3+ gate.
- Calculate the percentage of each population within the parent gate.

## Troubleshooting



Issue	Possible Cause	Solution
Low cell viability	Harsh tissue dissociation	Optimize digestion time and enzyme concentration. Keep cells on ice whenever possible.
High background staining	Inadequate washing or non-specific antibody binding	Increase the number of wash steps. Include an Fc block step before surface staining. Titrate antibodies to determine the optimal concentration.
Weak intracellular signal	Inefficient permeabilization or low target expression	Use a reputable commercial fixation/permeabilization kit. Ensure the correct buffer is used for intracellular staining. Confirm target expression with positive controls.
Poor separation of populations	Incorrect compensation or inappropriate marker/fluorochrome combination	Run single-color compensation controls for each fluorochrome. Use a fluorochrome brightness guide to design the panel, assigning brighter fluorochromes to markers with lower expression.

## Conclusion

This application note provides a comprehensive protocol for the flow cytometric analysis of immune cells, particularly T cell subsets, following treatment with the EP4 antagonist **AAT-008**. The provided methodology and panel can be adapted for various research needs to investigate the immunomodulatory effects of A.A.T.-008 and other agents targeting the PGE2-EP4 signaling pathway.

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## References

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- 2. Video: Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types [jove.com]
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